Cas no 1807029-77-1 (5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride)

5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive sulfonyl chloride and electron-withdrawing substituents. The presence of chloro, cyano, and difluoromethyl groups enhances its utility in cross-coupling reactions, nucleophilic substitutions, and the synthesis of agrochemicals or pharmaceuticals. Its pyridine core offers stability while facilitating further functionalization. The sulfonyl chloride moiety enables efficient conversion to sulfonamides or sulfonate esters, broadening its applicability in medicinal chemistry and material science. This compound’s well-defined reactivity and structural features make it a valuable building block for constructing complex heterocyclic systems.
5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride structure
1807029-77-1 structure
Product name:5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride
CAS No:1807029-77-1
MF:C7H2Cl2F2N2O2S
MW:287.070785045624
CID:4865904

5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride
    • Inchi: 1S/C7H2Cl2F2N2O2S/c8-4-2-13-5(7(10)11)3(1-12)6(4)16(9,14)15/h2,7H
    • InChI Key: CVJBUXWHXLKNCY-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(C(F)F)C(C#N)=C1S(=O)(=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 402
  • Topological Polar Surface Area: 79.2
  • XLogP3: 1.9

5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029054415-500mg
5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride
1807029-77-1 97%
500mg
$1,727.80 2022-03-31
Alichem
A029054415-1g
5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride
1807029-77-1 97%
1g
$2,980.00 2022-03-31
Alichem
A029054415-250mg
5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride
1807029-77-1 97%
250mg
$960.00 2022-03-31

Additional information on 5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride

Comprehensive Overview of 5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1807029-77-1)

5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride (CAS No. 1807029-77-1) is a highly specialized chemical compound with significant applications in pharmaceutical and agrochemical research. This sulfonyl chloride derivative is characterized by its unique molecular structure, featuring a pyridine ring substituted with chloro, cyano, and difluoromethyl groups. Its versatility as a building block in organic synthesis has garnered attention from researchers exploring novel heterocyclic compounds and bioactive intermediates.

The compound's CAS number 1807029-77-1 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Recent trends in AI-driven drug discovery and computational chemistry have amplified interest in such functionalized pyridines, as they are frequently used to optimize molecular properties like solubility and binding affinity. Searches for "sulfonyl chloride applications" and "difluoromethyl pyridine synthesis" reflect growing demand for detailed technical insights on this compound.

From a synthetic perspective, 5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride offers reactivity at both the sulfonyl chloride and cyano functional groups, enabling diverse derivatization pathways. This aligns with industry priorities for green chemistry and atom-efficient reactions, as highlighted in recent publications on catalytic amidation and cross-coupling methodologies. Environmental considerations also drive research into safer handling protocols for such highly reactive intermediates.

The compound's role in crop protection chemicals development is another area of exploration, particularly for designing next-generation fungicides. Patent analyses reveal its utility in creating systemic acquired resistance (SAR) inducers, addressing global concerns about sustainable agriculture. Queries like "pyridine sulfonyl chloride stability" and "fluorinated agrochemical precursors" frequently appear in scientific literature searches, underscoring its multidisciplinary relevance.

Analytical characterization of CAS 1807029-77-1 typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography to confirm purity and structural integrity. These methods are essential for quality control in high-throughput screening applications, where consistency in building block compounds directly impacts research reproducibility. The compound's crystalline form and storage conditions are frequently discussed in technical forums.

Emerging applications in material science, particularly for organic electronic materials, have expanded the compound's potential beyond life sciences. Its electron-withdrawing groups make it interesting for developing n-type semiconductors and photoactive layers. This interdisciplinary appeal is reflected in search patterns combining "fluorinated pyridine conductivity" with "small molecule optoelectronics," indicating convergence between chemical synthesis and device engineering.

Regulatory aspects of 5-Chloro-3-cyano-2-(difluoromethyl)pyridine-4-sulfonyl chloride focus on proper laboratory safety protocols rather than restricted status, making it accessible for legitimate research. Documentation of its thermal stability and incompatibility profiles remains crucial, as evidenced by workplace safety guidelines. The compound's handling precautions are often searched alongside its synthetic applications, demonstrating balanced interest in both utility and responsibility.

Future research directions may explore its potential in click chemistry applications or as a precursor for PET radiotracers, given the increasing importance of molecular imaging probes. The compound's structure-activity relationship (SAR) studies continue to generate academic interest, particularly in journals focusing on medicinal chemistry innovations and catalysis science.

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